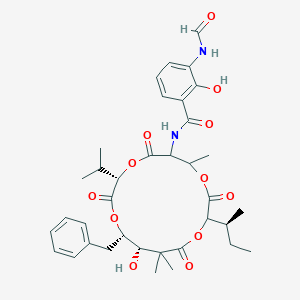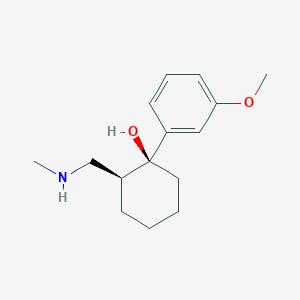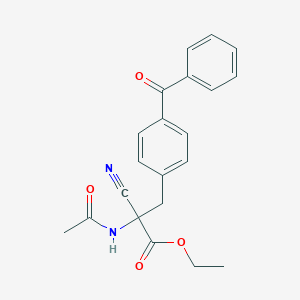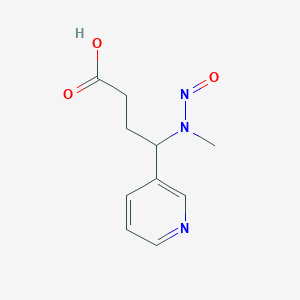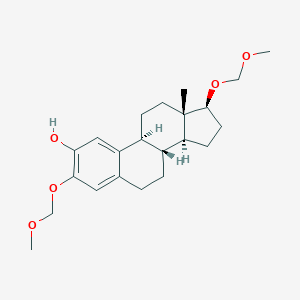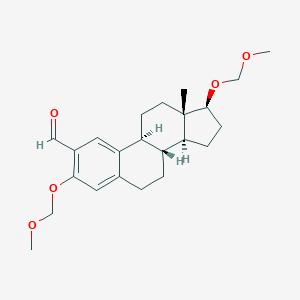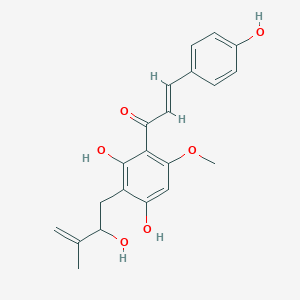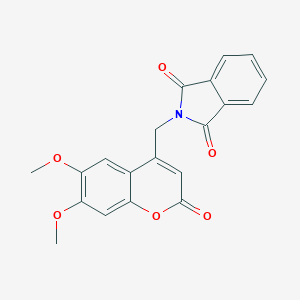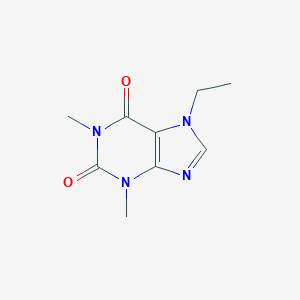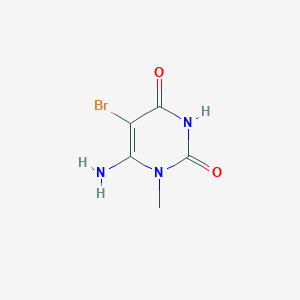
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione represents a class of organic compounds known for their diverse applications in the field of chemistry and material science. These compounds are crucial for the development of new pharmaceuticals, materials, and chemical processes.
Synthesis Analysis
One-pot syntheses of substituted 6-aminopyrimidines have been explored, showcasing methods to achieve complex derivatives in good yields. These syntheses involve condensation reactions with aromatic aldehydes and other reagents, highlighting the versatility of 6-aminopyrimidines as building blocks for organic synthesis (Harutyunyan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as nonmerohedrally twinned 6-amino-3-methyluracil-5-carbaldehyde, reveals insights into the electronic structure polarization and intermolecular hydrogen bonding patterns, which can inform the design and synthesis of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione derivatives (Torre et al., 2009).
Chemical Reactions and Properties
Research has shown efficient, catalyst-free syntheses of pyrimidine derivatives in aqueous ethanol, emphasizing the role of green chemistry principles in developing new chemical reactions (Ibberson et al., 2023).
Physical Properties Analysis
The synthesis and characterization of similar pyrimidine derivatives, including details on their crystalline structure via X-ray diffraction and DFT analysis, provide valuable information on the physical properties of these compounds. Such studies contribute to our understanding of the interplay between structure and properties (Guo et al., 2022).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are closely linked to their structure and synthesis methods. Investigations into the anti-inflammatory activity of certain derivatives underscore the potential biomedical applications of these compounds and their chemical behavior under physiological conditions (Dong, 2010).
Applications De Recherche Scientifique
It can be used to synthesize new 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones, which are significant in organic chemistry (Harutyunyan et al., 2019).
Derivatives like 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione exhibit remarkable anti-inflammatory activity, making them promising for pharmaceutical applications (Dong, 2010).
In crystallography, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine produces 5-bromo- 2-chloro-6-methylpyrimidin-4-amine, which crystallizes in the monoclinic crystal system (Doulah et al., 2014).
The compound exhibits polarization in its electronic structure, with an intramolecular N-H...O hydrogen bond and intermolecular N-H...O hydrogen bonds forming a planar ribbon containing four types of rings. This finding is essential for understanding molecular interactions (Torre et al., 2009).
Pyrimidine-based bis-uracil derivatives of this compound show promising nonlinear optical properties, making them efficient candidates for optical and drug discovery applications (Mohan et al., 2020).
The synthesized compounds also exhibit potential antimalarial activity against Plasmodium falciparum, but not against Plasmodium vinckei vinckei in mice, suggesting its use in antimalarial research (Halladay & Cowden, 1990).
Thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole were synthesized, offering potential for new drug discovery and pharmacological applications (Meshcheryakova & Kataev, 2013).
Additionally, the compound shows pronounced, prolonged, and dose-dependent hypotensive effects comparable to reference drugs like nebivolol, lisinopril, and amlodipine, indicating its significance in cardiovascular research (Kataev et al., 2014).
Propriétés
IUPAC Name |
6-amino-5-bromo-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRMTYPQQXBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930960 | |
| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
14094-37-2 | |
| Record name | 14094-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
